Cas no 941948-29-4 (6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one)

6-4-(2-Chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a pyridazinone core functionalized with a 2-chlorophenylpiperazine moiety and a phenyl group. Its design incorporates both electron-donating (methoxy) and electron-withdrawing (chlorophenyl) substituents, which may influence its physicochemical properties and reactivity. The presence of the piperazine carbonyl linkage enhances potential binding interactions, making it a candidate for pharmacological or agrochemical applications. The compound's stability is supported by the conjugated dihydropyridazinone scaffold. Its synthetic versatility allows for further derivatization, offering opportunities for structure-activity relationship studies in medicinal chemistry or material science research.
6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one structure
941948-29-4 structure
Product Name:6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
CAS No:941948-29-4
MF:C22H21ClN4O3
MW:424.880143880844
CID:6176998
PubChem ID:16825939
Update Time:2025-05-19

6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
    • AKOS024628817
    • 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
    • F2213-0048
    • 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
    • 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
    • 941948-29-4
    • Inchi: 1S/C22H21ClN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3
    • InChI Key: NFEADJSIJVNJPE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1CCN(C(C2C(=CC(N(C3C=CC=CC=3)N=2)=O)OC)=O)CC1

Computed Properties

  • Exact Mass: 424.1302182g/mol
  • Monoisotopic Mass: 424.1302182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 65.4Ų

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Additional information on 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Comprehensive Overview of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS No. 941948-29-4)

The compound 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS No. 941948-29-4) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a piperazine core linked to a dihydropyridazinone moiety, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a scaffold for designing novel therapeutic agents, especially in the fields of neurology and oncology.

One of the most intriguing aspects of this compound is its 2-chlorophenyl substitution, which is known to enhance binding affinity to specific biological targets. The presence of a methoxy group at the 5-position further modulates its pharmacokinetic properties, improving solubility and metabolic stability. These features align with current trends in medicinal chemistry, where researchers prioritize molecules with balanced lipophilicity and bioavailability. As the demand for targeted therapies grows, compounds like 941948-29-4 are being scrutinized for their potential to address unmet medical needs.

In recent years, the scientific community has shown a surge of interest in piperazine derivatives due to their versatility in drug design. The piperazine-1-carbonyl fragment in this compound is particularly noteworthy, as it often serves as a pharmacophore in CNS-active drugs. This has led to speculation about its applicability in treating neurological disorders, a hot topic in both academic and industrial research. Additionally, the dihydropyridazin-3-one core is a rare but increasingly studied motif, with potential implications for anti-inflammatory and anticancer applications.

From a synthetic chemistry perspective, the preparation of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one presents interesting challenges and opportunities. Modern synthetic routes often employ catalytic cross-coupling reactions to assemble the complex framework efficiently. The compound's stability under various conditions is also a subject of investigation, as it impacts formulation strategies for potential drug products. These aspects are critical for researchers who frequently search for synthetic protocols and structure-activity relationships of novel heterocycles.

The pharmacological profile of this compound remains an active area of exploration. Preliminary studies suggest that its unique combination of aromatic systems and hydrogen-bond acceptors may enable interactions with multiple biological targets. This polypharmacology approach is gaining traction in drug discovery, as it may lead to treatments for complex diseases with multifactorial etiology. As such, 941948-29-4 represents not just a single compound of interest, but a potential starting point for an entire class of bioactive molecules.

In the context of current pharmaceutical trends, this compound aligns well with the growing emphasis on precision medicine and personalized therapeutics. Its modular structure allows for systematic modifications to optimize properties for specific patient populations. Researchers investigating structure-based drug design often look for such flexible scaffolds that can be tailored to various therapeutic indications. The inclusion of both chlorophenyl and methoxy groups provides multiple vectors for structural optimization, a feature highly valued in contemporary medicinal chemistry.

Quality control and analytical characterization of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one are essential considerations for its potential development. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. These analytical aspects are crucial for researchers who frequently search for characterization data and spectroscopic fingerprints of novel compounds. The availability of such detailed information facilitates reproducibility and accelerates research progress.

Looking forward, the scientific trajectory of CAS No. 941948-29-4 appears promising. As computational methods like molecular docking and AI-assisted drug discovery become more sophisticated, compounds with complex architectures like this one are likely to receive increased attention. The integration of traditional synthetic chemistry with these cutting-edge technologies may unlock new possibilities for this molecular framework. For researchers staying abreast of emerging chemical entities and drug discovery trends, this compound represents an exciting case study in modern pharmaceutical science.

In conclusion, 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one stands as a compelling example of contemporary medicinal chemistry innovation. Its structural complexity, combined with potential therapeutic relevance, positions it as a molecule worthy of continued investigation. As the boundaries of drug discovery expand, compounds like 941948-29-4 will likely play increasingly important roles in addressing the healthcare challenges of the 21st century.

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